molecular formula C5H5BrN2O2S B2628390 3-(5-Bromo-1,3,4-thiadiazol-2-yl)propanoic acid CAS No. 933716-49-5

3-(5-Bromo-1,3,4-thiadiazol-2-yl)propanoic acid

Cat. No.: B2628390
CAS No.: 933716-49-5
M. Wt: 237.07
InChI Key: XUWMWOHORBXPNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Bromo-1,3,4-thiadiazol-2-yl)propanoic acid is a chemical compound with the molecular formula C5H5BrN2O2S. It is a member of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science . The compound features a thiadiazole ring, which is a five-membered heterocyclic structure containing one sulfur and two nitrogen atoms, and a propanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Bromo-1,3,4-thiadiazol-2-yl)propanoic acid typically involves the formation of the thiadiazole ring followed by the introduction of the bromo and propanoic acid groups. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of thiosemicarbazide with bromine in the presence of a base can yield the desired thiadiazole ring . The subsequent introduction of the propanoic acid group can be achieved through various organic reactions, such as esterification or amidation, followed by hydrolysis to obtain the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions

Properties

IUPAC Name

3-(5-bromo-1,3,4-thiadiazol-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O2S/c6-5-8-7-3(11-5)1-2-4(9)10/h1-2H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUWMWOHORBXPNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C1=NN=C(S1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.